molecular formula C16H16N4O2 B11647054 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11647054
M. Wt: 296.32 g/mol
InChI Key: BZWWOUJKMWWOAT-YBFXNURJSA-N
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Description

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a hydrazinyl group, a benzylidene moiety, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 4-methylbenzaldehyde in ethanol at room temperature. The reaction mixture is stirred overnight, and the resulting solid is filtered and dried to obtain the product with a yield of approximately 75% . The solid can be recrystallized from ethanol to obtain colorless block crystals.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of a hydrazinyl group, a benzylidene moiety, and a pyridinylmethyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N'-[(E)-(4-methylphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C16H16N4O2/c1-12-4-6-13(7-5-12)11-19-20-16(22)15(21)18-10-14-3-2-8-17-9-14/h2-9,11H,10H2,1H3,(H,18,21)(H,20,22)/b19-11+

InChI Key

BZWWOUJKMWWOAT-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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